molecular formula C18H18O2 B4708382 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate

Cat. No. B4708382
M. Wt: 266.3 g/mol
InChI Key: BLXWUYIXVYNPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate, also known as musk xylene, is a synthetic fragrance compound that has been widely used in the perfume industry since the 1960s. It is a white crystalline powder with a strong musky odor and is commonly used as a fixative in perfumes and other scented products. In recent years, there has been a growing interest in the scientific research application of musk xylene due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene is not fully understood. It has been suggested that it may act through the modulation of inflammatory pathways and the inhibition of the production of pro-inflammatory cytokines. In addition, this compound xylene may act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects
Musk xylene has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of tumor cells in vitro. In addition, this compound xylene has been found to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of the compound for use in experiments. However, one limitation of this compound xylene is that it has a strong 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoatey odor that can interfere with experiments. Care must be taken to minimize the exposure of the compound to researchers and to ensure that the odor does not affect the results of experiments.

Future Directions

There are many potential future directions for the scientific research application of 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene. One area of interest is the development of this compound xylene-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the use of this compound xylene as a potential anti-tumor agent. In addition, further research is needed to fully understand the mechanism of action of this compound xylene and to identify any potential side effects or limitations of its use.
In conclusion, this compound xylene is a synthetic fragrance compound that has the potential for a variety of scientific research applications. Its anti-inflammatory, analgesic, and anti-tumor properties, as well as its neuroprotective effects, make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.

Scientific Research Applications

Musk xylene has been found to have a variety of potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl benzoate xylene has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13-16-10-6-5-7-14(16)11-12-17(13)20-18(19)15-8-3-2-4-9-15/h2-4,8-9,11-12H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXWUYIXVYNPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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